2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or structural feature. For example, the spiro[4.5]decadiene moiety might be formed through a cyclization reaction . The triaza group could be introduced through a reaction with an appropriate azide . The thio group, fluorophenyl group, and p-tolyl group would likely be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and structural features. The spiro[4.5]decadiene moiety would introduce a degree of three-dimensionality to the molecule, while the various functional groups would likely have significant effects on the compound’s electronic structure .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of several different functional groups. For example, the thio group might be susceptible to oxidation, while the triaza group could potentially undergo reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups. For example, its solubility would likely be affected by the polarities of the different functional groups .Scientific Research Applications
High-affinity Ligands and Agonists
The compound is structurally related to substances that have been identified as high-affinity ligands and agonists for specific receptors. For example, derivatives of 1,3,8-triazaspiro[4.5]decan-4-ones have shown high affinity for the human ORL1 (orphanin FQ/nociceptin) receptor, exhibiting moderate to good selectivity versus opioid receptors and behaving as full agonists in biochemical assays. Such compounds could potentially serve as a basis for the development of therapeutic agents targeting the ORL1 receptor, with applications in pain management and neurological disorders (S. Röver et al., 2000).
Antipsychotic Profiles
Compounds with a similar structure have been investigated for their antipsychotic properties. Studies have shown that certain 1,3,8- triazaspiro[4.5]decan-4-one derivatives possess profiles predictive of antipsychotic efficacy, indicating potential applications in the treatment of psychiatric disorders without a high propensity for neurological side effects (L. Wise et al., 1985).
Inhibitory Activity against Mushroom Tyrosinase
Research involving triazole-based compounds, which share a structural motif with the given compound, has identified significant inhibitory activity against mushroom tyrosinase. This suggests potential applications in addressing conditions related to melanogenesis, such as hyperpigmentation or melanoma, by inhibiting the enzymatic activity responsible for melanin production (Mubashir Hassan et al., 2022).
Novel Scaffold for Drug Design
The structural features of triazole and spiro compounds, including those related to the specified chemical, provide a novel scaffold for the design of new drugs. This is particularly relevant in the context of developing treatments for diseases with unmet medical needs, where innovative molecular frameworks can lead to the discovery of compounds with unique modes of action (E. M. Flefel et al., 2017).
Antimicrobial and Antifungal Agents
The synthesis and evaluation of 1,2,4-triazoles and related structures have demonstrated significant antimicrobial and antifungal activities. Such compounds, by virtue of their structural diversity and biological activity, are valuable in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi, addressing a critical need in infectious disease treatment and prevention (M. S. Abbady, 2014).
Future Directions
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4OS/c1-16-3-9-19(10-4-16)25-20(29)15-30-22-21(17-5-7-18(24)8-6-17)26-23(27-22)11-13-28(2)14-12-23/h3-10H,11-15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZUDXQKMNRLJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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